6-amino-2-pyrrolidin-1-ylpyrimidin-4(3H)-one

Fragment-based drug discovery Physicochemical profiling Lead-likeness

Fragment-based screening often stalls due to non-selective 2-aminopyrimidine hinge binders. This compound offers a solution. Its C-6 NH₂ (not C-2) enables a flipped kinase hinge-binding mode, while the conformationally constrained pyrrolidine provides a precise exit vector for computational growing. - >98% purity minimizes false positives in SPR/ITC assays - C-6 NH₂ enables selective amide coupling without perturbing the core - Multi-vendor availability ensures batch-to-batch consistency for SAR

Molecular Formula C8H12N4O
Molecular Weight 180.21 g/mol
CAS No. 104637-60-7
Cat. No. B1450914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-2-pyrrolidin-1-ylpyrimidin-4(3H)-one
CAS104637-60-7
Molecular FormulaC8H12N4O
Molecular Weight180.21 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC(=CC(=O)N2)N
InChIInChI=1S/C8H12N4O/c9-6-5-7(13)11-8(10-6)12-3-1-2-4-12/h5H,1-4H2,(H3,9,10,11,13)
InChIKeyPFAFDRCRQHPCNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-2-pyrrolidin-1-ylpyrimidin-4(3H)-one (CAS 104637-60-7): Core Structural Identity and Procurement-Relevant Classification


6-Amino-2-pyrrolidin-1-ylpyrimidin-4(3H)-one (CAS 104637-60-7) is a heterocyclic small molecule belonging to the aminopyrimidinone class, characterized by a pyrimidin-4(3H)-one core with a pyrrolidin-1-yl substituent at the C-2 position and a primary amino group at the C-6 position [1]. Its molecular formula is C₈H₁₂N₄O (MW 180.21 g/mol), and it is cataloged as a fragment-like screening compound (Hit2Lead ID 9241338) with computed LogP of -0.7, topological polar surface area (tPSA) of 70.7 Ų, two hydrogen bond donors, and three hydrogen bond acceptors [2]. The compound is commercially available through multiple vendors (e.g., Fluorochem, ChemBridge, MolCore) and is utilized as a building block or scaffold for medicinal chemistry derivatization rather than as an end-use pharmaceutical agent .

Why Generic Substitution of 6-Amino-2-pyrrolidin-1-ylpyrimidin-4(3H)-one Fails: Structural Determinants That Prevent Simple In-Class Interchange


Within the aminopyrimidinone chemical space, subtle variations in substituent position, heterocyclic ring size, and hydrogen-bonding functionality produce divergent physicochemical and biological profiles that preclude naive substitution. The concurrent presence of the C-6 primary amino group (hydrogen bond donor), the C-4 carbonyl (hydrogen bond acceptor), and the C-2 pyrrolidine ring (conformationally constrained five-membered heterocycle) creates a specific three-dimensional pharmacophoric arrangement that is absent in regioisomers (e.g., 2-amino-6-pyrrolidinyl analogs), des-amino variants (e.g., 2-(1-pyrrolidinyl)-4(3H)-pyrimidinone, CAS 33852-03-8), or six-membered piperidine analogs [1]. As demonstrated across pyrrolidinyl-pyrimidinone patent families, changing the C-2 substituent from pyrrolidine to piperidine or morpholine alters logP, basicity (pKa of the pyrrolidine nitrogen), and target binding profiles, rendering biological SAR non-transferable [2]. The fragment-like physicochemical properties of this specific scaffold (MW 180, LogP -0.7, tPSA 70.7 Ų) place it in a distinct region of drug-likeness space that is not replicated by analogs with additional substituents or altered heterocyclic cores .

Quantitative Differentiation Evidence for 6-Amino-2-pyrrolidin-1-ylpyrimidin-4(3H)-one: A Comparator-Anchored Technical Assessment


Fragment-Like Physicochemical Profile: LogP and tPSA Differentiation from Six-Membered Heterocyclic Analogs

The target compound exhibits a computed LogP (XLogP3-AA) of -0.7 and a topological polar surface area (tPSA) of 70.7 Ų, placing it within the Rule-of-Three (MW <300, LogP ≤3, HBD ≤3, HBA ≤3) fragment space [1]. In comparison, the six-membered piperidine analog (6-amino-2-(piperidin-1-yl)pyrimidin-4(3H)-one) is predicted to have a higher LogP (+0.2 to +0.5 estimated due to the additional methylene group) and a slightly reduced tPSA due to the diminished contribution of the tertiary amine to polar surface area. This LogP difference of approximately 0.7–1.2 log units shifts the target compound closer to optimal CNS drug space (LogP 1–3) relative to the piperidine analog, which may be more lipophilic and thus less favorable for CNS target engagement [2].

Fragment-based drug discovery Physicochemical profiling Lead-likeness CNS drug design

Hydrogen Bond Donor–Acceptor Architecture: Regioisomeric Differentiation from 2-Amino-6-pyrrolidin-1-ylpyrimidin-4-ol

The target compound presents a defined hydrogen bond donor–acceptor pattern with 2 HBD (C-6 NH₂, N3-H of pyrimidinone) and 3 HBA (C-4 carbonyl oxygen, N1 of pyrimidine ring, pyrrolidine nitrogen). This arrangement is structurally distinct from the regioisomer 2-amino-6-(pyrrolidin-1-yl)pyrimidin-4-ol, which swaps the amino and pyrrolidine positions. In kinase inhibitor design, the 2-aminopyrimidine motif is a validated hinge-binding pharmacophore, whereas a 6-amino substituent with a C-2 pyrrolidine does not engage the hinge in the same geometry [1]. Medicinal chemistry SAR from IRAK4 inhibitor programs demonstrates that repositioning the amino group from C-6 to C-2 (or vice versa) causes marked potency shifts, with examples showing >100-fold changes in IC₅₀ due to altered hinge-region hydrogen bonding networks [2].

Kinase hinge-binding motif Hydrogen bonding Regioisomeric SAR Scaffold design

Conformational Constraint and Ring Size: Pyrrolidine (Five-Membered) versus Piperidine (Six-Membered) C-2 Substituent Impact on Exit Vector Geometry

The pyrrolidine ring at C-2 imposes a specific dihedral angle distribution and exit vector orientation that differs measurably from six-membered piperidine analogs. Molecular modeling studies on pyrrolidine- versus piperidine-substituted pyrimidinone scaffolds demonstrate that the five-membered pyrrolidine ring restricts the N-substituent to a narrower conformational envelope (pseudorotation phase angle P ≈ 0–40° for envelope conformers), whereas the piperidine ring populates chair conformations with distinct axial/equatorial preferences [1]. This manifests as a ~30° difference in the trajectory of substituents extending from the heterocyclic nitrogen when comparing pyrrolidine and piperidine analogs in overlay studies, which can redirect the vector of any subsequent growing group by 1.0–1.5 Å at a distance of 5 Å from the attachment point [2].

Conformational analysis Scaffold diversity Vector-based library design Kinase selectivity

Commercial Availability and Purity Differentiation: Multi-Vendor Benchmarking for Procurement Decision-Making

Among commercially available aminopyrimidinone building blocks, 6-amino-2-pyrrolidin-1-ylpyrimidin-4(3H)-one (CAS 104637-60-7) is stocked by multiple vendors with documented purity specifications. MolCore offers this compound at NLT 98% purity, and SynHet provides it at >99% purity (USP/BP/Ph. Eur. grade) . In contrast, the des-amino analog 2-(1-pyrrolidinyl)-4(3H)-pyrimidinone (CAS 33852-03-8) is typically available at 95% purity from AKSci, representing a 3–4% purity differential that may be consequential for sensitive biophysical assays (e.g., SPR, ITC, X-ray crystallography) where trace impurities can confound binding measurements . The Fluorochem brand distribution through CymitQuimica further ensures batch traceability, which is critical for repeat-dose SAR studies .

Chemical sourcing Purity analysis Vendor qualification Supply chain

Application Scenarios for 6-Amino-2-pyrrolidin-1-ylpyrimidin-4(3H)-one: Evidence-Driven Use Cases


Fragment-Based Screening Libraries Targeting Kinase Hinge Binders with Non-Canonical Binding Modes

The C-6 amino / C-2 pyrrolidine topology of this compound makes it suitable as a fragment for X-ray crystallographic screening of kinase targets where the canonical 2-aminopyrimidine hinge-binding motif fails to yield selective hits. The altered hydrogen bond donor–acceptor geometry (HBD at position 6 rather than position 2) can engage the kinase hinge in a flipped binding mode, as suggested by SAR from IRAK4 inhibitor programs where amino group repositioning on the pyrimidine core caused >100-fold potency changes [1]. Inclusion in fragment libraries enables exploration of kinase selectivity space inaccessible to traditional 2-aminopyrimidine fragments .

Diversity-Oriented Synthesis and Scaffold Decoration via C-6 Amino Group Functionalization

The primary amino group at C-6 provides a chemically accessible handle for amide coupling, reductive amination, urea formation, or heterocycle annulation, enabling rapid library enumeration without perturbing the C-2 pyrrolidine–pyrimidinone core. This orthogonal reactivity—where the C-6 NH₂ is the most nucleophilic site—allows selective mono-functionalization while preserving the C-2 pyrrolidine exit vector geometry, which differs by ~30° from piperidine analogs [1]. This regioselective functionalization is not achievable with des-amino analogs (e.g., CAS 33852-03-8), which lack this reactive anchor point entirely .

Biophysical Assay Campaigns Requiring High-Purity, Batch-Traceable Starting Materials

For surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and protein crystallography campaigns, the target compound's verified purity of >98–99% (MolCore, SynHet) and multi-vendor availability (Fluorochem, ChemBridge) ensure procurement flexibility and batch traceability [1]. This is particularly relevant for fragment-to-lead programs where consistent fragment purity across multiple resupply cycles is essential for reproducible SAR. The 3–4% purity advantage over the des-amino analog (CAS 33852-03-8, 95% purity) reduces the likelihood of impurity-derived false positives in sensitive biophysical readouts .

Computational Library Design Leveraging Defined Exit Vector Geometry for de novo Growth

The constrained five-membered pyrrolidine ring provides a well-defined exit vector for computational fragment growing algorithms. The narrower conformational envelope of pyrrolidine (pseudorotation phase angle P ≈ 0–40°) compared to six-membered piperidine analogs allows more reliable prediction of docked poses and reduces the entropic penalty upon target binding [1]. This makes the target compound a preferred starting point for computational enumeration workflows (e.g., in MOE, Schrodinger, or Cresset platforms) where the precision of the virtual growing vector directly impacts the quality of enumerated compound libraries .

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